

N-bromo-t-butylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-bromo-t-butylamine**

Cat. No.: **B8489873**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is an N-haloamine compound that serves as a reagent in organic synthesis. Its utility is primarily associated with bromination reactions, where the nitrogen-bromine bond can act as a source of electrophilic or radical bromine. The bulky tert-butyl group influences its reactivity and selectivity. This technical guide provides a detailed overview of the known physical properties, experimental protocols for its synthesis and characterization, and logical workflows related to its application.

Core Physical and Chemical Properties

Quantitative data for **N-bromo-t-butylamine** is summarized below. It is important to note that while some physical properties have been computationally predicted, experimentally determined values for properties such as boiling point, melting point, and density are not readily available in the cited literature.

| Property | Value | Source |
|-------------------|-----------------------------------------------------|-----------------|
| Molecular Formula | C ₄ H ₁₀ BrN | PubChem[1][2] |
| Molecular Weight | 152.03 g/mol | PubChem[1][2] |
| IUPAC Name | N-bromo-2-methylpropan-2-amine | PubChem[1][2] |
| Synonyms | N-bromo-tert-butylamine, N-Monobrom-tert.-butylamin | PubChem[1] |
| CAS Number | 51655-37-9 | ChemSrc[3] |
| InChI Key | QLCPTARABILRDA-UHFFFAOYSA-N | PubChem[1][2] |
| Canonical SMILES | CC(C)(C)NBr | PubChem[1][2] |
| Solubility | Soluble in toluene | ResearchGate[4] |
| Purity (typical) | 95% | BenchChem[2] |

Experimental Protocols

Synthesis: In Situ Preparation

N-bromo-t-butylamine is often prepared *in situ* for immediate use in subsequent reactions due to the potential instability of N-haloamines.[4]

Materials:

- tert-Butylamine
- Bromine (Br₂)
- Toluene

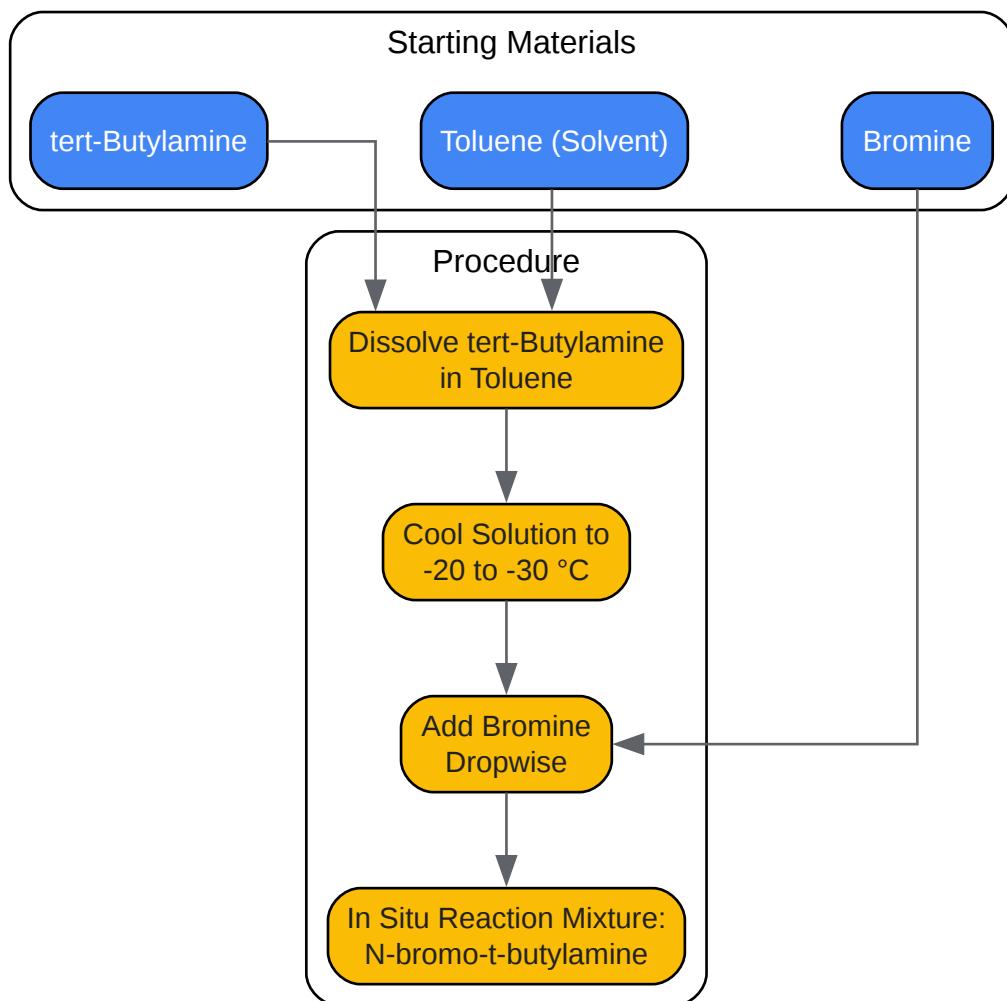
Procedure:

- A solution of tert-butylamine is prepared in toluene.

- The solution is cooled to a temperature range of -20 to -30 °C.
- Bromine is added dropwise to the cooled solution with stirring. The reaction is typically stoichiometric (1:1 molar ratio).
- The resulting solution contains **N-bromo-t-butylamine** and is used directly for the intended application, such as the ortho-bromination of phenols.[4]

Safety Precautions:

- This procedure should be conducted in a well-ventilated fume hood.[4]
- Both bromine and tert-butylamine are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[4]
- The reaction should be performed at low temperatures to control its exothermicity.



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In Situ Synthesis Workflow.

Characterization and Purity Assessment

The purity and identity of **N-bromo-t-butylamine** can be assessed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like **N-bromo-t-butylamine**, GC is a suitable method for purity assessment.^[2] GC-MS can be used for both quantification and structural confirmation.

Illustrative GC Parameters:[2]

| Parameter | Value |
|-------------------|--------------------------------------------------------------------|
| Column | Capillary, e.g., DB-5 (5% Phenyl Methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 μ m film thickness |
| Carrier Gas | Helium (He) |
| Flow Rate | 1.0 mL/min |
| Oven Temperature | Initial: 50 °C (2 min hold) Ramp: 15 °C/min to 200 °C (5 min hold) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID or MS) |
| Injection Volume | 1 μ L (split ratio 10:1) |

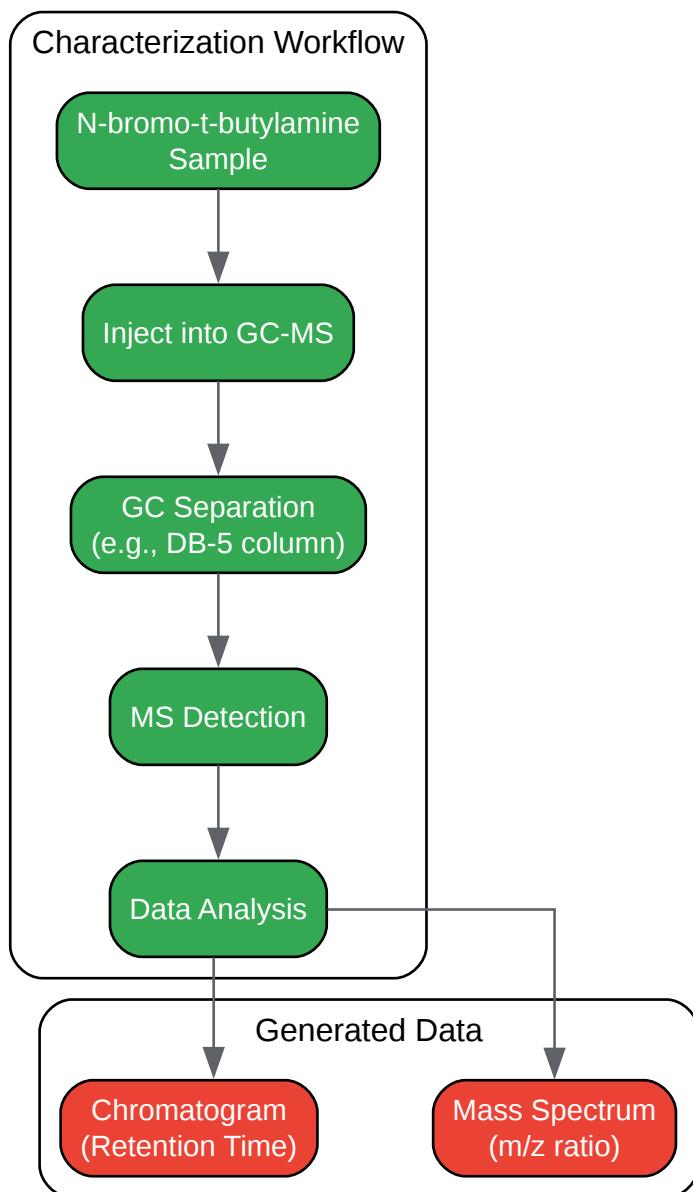
Spectroscopic Characterization (Predicted):

While specific experimental spectra for **N-bromo-t-butylamine** are not readily available, the following characteristic signals would be expected based on its structure:

- Infrared (IR) Spectroscopy:
 - C-H stretching: Around 2970-2870 cm^{-1} for the t-butyl group.
 - C-H bending: Around 1470 cm^{-1} and 1370 cm^{-1} (characteristic doublet for t-butyl).
 - C-N stretching: Typically in the 1250-1020 cm^{-1} region.
 - N-Br stretching: Expected in the far-infrared region, typically below 700 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A single sharp peak in the aliphatic region (likely around 1.2-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton signal

from the starting material would be absent.

- ^{13}C NMR: Two signals would be expected: one for the quaternary carbon of the t-butyl group and one for the three equivalent methyl carbons.



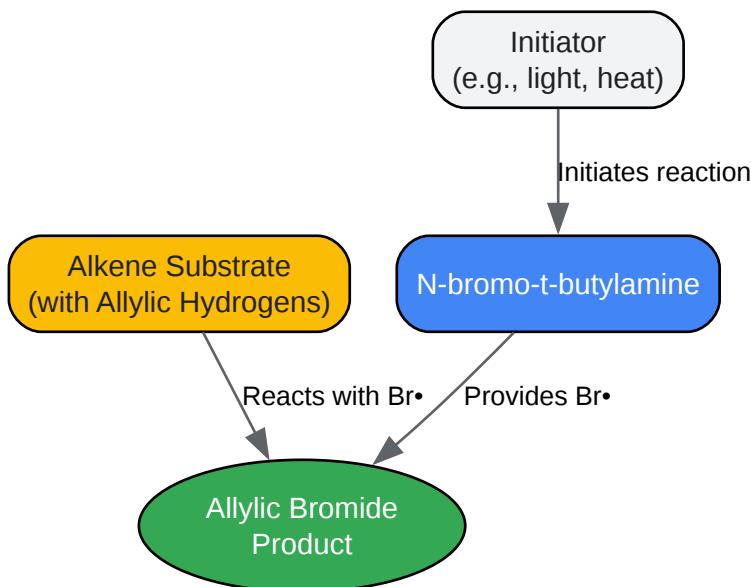
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GC-MS Characterization Workflow.

Reactivity and Applications

The primary application of **N-bromo-t-butylamine** in organic synthesis is as a brominating agent. The N-Br bond can undergo homolytic cleavage to generate a bromine radical or participate in electrophilic bromination reactions.

Allylic Bromination: One notable application is in allylic bromination, where a bromine atom is introduced at a position adjacent to a double bond. This reactivity is analogous to that of N-bromosuccinimide (NBS).



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Role in Allylic Bromination.

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